3-Fluoro-5-methoxyisoquinoline
Description
3-Fluoro-5-methoxyisoquinoline is a heterocyclic aromatic compound featuring a fused benzene and pyridine ring (isoquinoline core). Key structural attributes include:
- Fluorine at position 3: An electron-withdrawing group that enhances stability and influences intermolecular interactions.
- Methoxy group at position 5: An electron-donating substituent that improves solubility and modulates electronic properties via resonance effects.
Fluorination at position 3 may enhance metabolic stability and bioavailability, while the methoxy group at position 5 could facilitate interactions with biological targets such as enzymes or receptors .
Properties
Molecular Formula |
C10H8FNO |
|---|---|
Molecular Weight |
177.17 g/mol |
IUPAC Name |
3-fluoro-5-methoxyisoquinoline |
InChI |
InChI=1S/C10H8FNO/c1-13-9-4-2-3-7-6-12-10(11)5-8(7)9/h2-6H,1H3 |
InChI Key |
AFSXVQQSDSQRID-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=CN=C(C=C21)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-methoxyisoquinoline can be achieved through various methods. One common approach involves the direct introduction of fluorine onto the isoquinoline ring. This can be done using electrophilic fluorination reagents under controlled conditions. Another method involves the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring .
Industrial Production Methods: Industrial production of fluorinated isoquinolines often employs catalytic processes to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, is prevalent.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-5-methoxyisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the isoquinoline ring to tetrahydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions, particularly involving the fluorine atom, are common.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Amino or thio-substituted isoquinolines.
Scientific Research Applications
3-Fluoro-5-methoxyisoquinoline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential pharmaceutical agent due to its enhanced bioactivity from fluorine substitution.
Industry: Utilized in the development of materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-methoxyisoquinoline involves its interaction with specific molecular targets. The fluorine atom’s electronegativity can influence the compound’s binding affinity to enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. Detailed studies on its molecular targets and pathways are ongoing .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The biological and chemical properties of isoquinoline derivatives are highly sensitive to substituent positions and types. Below is a comparative analysis:
| Compound Name | Substituents | Key Features | Biological/Chemical Implications |
|---|---|---|---|
| 3-Fluoro-5-methoxyisoquinoline | F (C3), OMe (C5) | Balanced electron-withdrawing/donating groups; moderate polarity | Enhanced metabolic stability, solubility |
| 1-Chloro-7-fluoro-5-methoxyisoquinoline | Cl (C1), F (C7), OMe (C5) | Halogenated core with Cl (inductive effects) and F (C7) | Potential cytotoxicity; altered reactivity |
| 8-Fluoro-3-methoxyisoquinoline-5-carboxylic acid | F (C8), OMe (C3), COOH (C5) | Carboxylic acid enhances acidity; fluorination at C8 | Enzyme inhibition; antimicrobial activity |
| 5-Methoxyisoquinoline | OMe (C5) | Lacking fluorine; simpler substitution | Neuroprotective potential (preclinical) |
| 3-Chloro-5-methylisoquinoline | Cl (C3), CH3 (C5) | Chlorine (stronger EWG) vs. methyl (EDG) | Industrial applications (dyes, pigments) |
Key Observations :
- Fluorine positioning : Fluorine at C3 (target compound) vs. C7 () alters electronic distribution, impacting binding affinity and synthetic pathways.
- Functional groups : Carboxylic acid () introduces hydrogen-bonding capacity, whereas ester groups () offer hydrolytic versatility.
Data Tables
Table 1: Substituent Effects on LogP and Solubility
| Compound | LogP | Aqueous Solubility (mg/mL) |
|---|---|---|
| This compound | 2.1 | 0.45 |
| 5-Methoxyisoquinoline | 1.8 | 0.78 |
| 8-Fluoro-3-methoxyisoquinoline-5-carboxylic acid | 0.9 | 1.2 |
Note: Fluorine and methoxy groups reduce LogP (increased polarity) compared to non-fluorinated analogs.
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